methyl 2-[(1S)-1-aminoethyl]benzoate
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Overview
Description
Methyl 2-[(1S)-1-aminoethyl]benzoate is an organic compound known for its distinctive chemical structure and potential applications in various fields. This compound features a benzoate moiety substituted at the 2-position by a methyl ester and a chiral aminoethyl group. Its unique configuration and structural attributes make it a significant compound in synthetic chemistry, medicinal research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1S)-1-aminoethyl]benzoate typically involves multi-step organic reactions. One common approach is:
Esterification: : Starting with benzoic acid, it undergoes esterification with methanol in the presence of a strong acid catalyst, like sulfuric acid, to form methyl benzoate.
Nitration: : Methyl benzoate is then subjected to nitration using a nitrating mixture (concentrated sulfuric acid and nitric acid) to introduce a nitro group at the 2-position.
Reduction: : The nitro group in 2-nitromethylbenzoate is reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst, or through chemical reduction with iron filings and hydrochloric acid.
Chiral Synthesis: : Enantiomerically pure (1S)-1-aminoethyl group is introduced via chiral synthesis techniques, ensuring the desired stereochemistry.
Industrial Production Methods
Industrial methods for producing this compound often involve optimizing reaction conditions for scalability and cost-effectiveness. These methods may include:
Catalytic hydrogenation processes for reducing the nitro group at larger scales.
Advanced chiral catalysts or enzyme-catalyzed reactions to ensure high yield and optical purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1S)-1-aminoethyl]benzoate undergoes various types of chemical reactions including:
Oxidation: : Oxidative reactions may modify the amine group to form imines or oximes under appropriate conditions.
Reduction: : Reduction can further modify the nitro or amino groups depending on the reaction environment.
Substitution: : Nucleophilic substitution reactions on the benzene ring can introduce new functional groups, altering the compound's properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Solvents: : Methanol, ethanol, dichloromethane for various synthesis steps.
Major Products
Oxidation may produce imine derivatives.
Reduction typically results in modified amino derivatives.
Substitution can yield a range of benzoate derivatives depending on the incoming group.
Scientific Research Applications
Methyl 2-[(1S)-1-aminoethyl]benzoate has diverse applications in scientific research:
Chemistry: : Serves as a building block in organic synthesis, especially for creating chiral intermediates.
Biology: : Used in biochemical studies for exploring enzyme-substrate interactions.
Medicine: : Investigated for its potential as a pharmacophore in developing new therapeutics.
Industry: : Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for methyl 2-[(1S)-1-aminoethyl]benzoate is driven by its interaction with molecular targets:
Molecular Targets: : Binds to specific enzymes or receptors, influencing biochemical pathways.
Pathways: : Modifies cellular signaling pathways, potentially affecting physiological outcomes depending on the application.
Comparison with Similar Compounds
Unique Features
Methyl 2-[(1S)-1-aminoethyl]benzoate stands out due to its chiral center and functional group versatility, which enhances its utility in chiral synthesis and medicinal chemistry.
List of Similar Compounds
Methyl 3-aminobenzoate
Ethyl 2-aminoethyl benzoate
2-(Aminomethyl)benzoic acid methyl ester
Properties
IUPAC Name |
methyl 2-[(1S)-1-aminoethyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)8-5-3-4-6-9(8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZZUYUFXLIADY-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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